molecular formula C10H9ClF2O3 B7973314 2-Chloro-1-(3,4-dimethoxyphenyl)-2,2-difluoroethanone

2-Chloro-1-(3,4-dimethoxyphenyl)-2,2-difluoroethanone

Cat. No.: B7973314
M. Wt: 250.62 g/mol
InChI Key: HIGZOXSQDOTWPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(3,4-dimethoxyphenyl)-2,2-difluoroethanone is a synthetic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3,4-dimethoxyphenyl)-2,2-difluoroethanone typically involves the reaction of 3,4-dimethoxybenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the difluoro group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3,4-dimethoxyphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Formation of substituted amines or thiols.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Mechanism of Action

The primary target of 2-Chloro-1-(3,4-dimethoxyphenyl)-2,2-difluoroethanone is human carboxylesterase-2 (hCE-2). This enzyme is involved in drug metabolism and detoxification. The compound acts as a specific inhibitor of hCE-2 by binding to its active site, preventing the enzyme from catalyzing its normal reactions .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(3,4-dimethoxyphenyl)-2,2-difluoroethanone: Similar structure with a bromo group instead of a chloro group.

    1,2-Di(3,4-dimethoxyphenyl)ethanone: Lacks the chloro and difluoro groups but shares the dimethoxyphenyl moiety.

    2-Chloro-1-(2,5-dimethoxyphenyl)-2,2-difluoroethanone: Similar structure with different positions of the methoxy groups.

Properties

IUPAC Name

2-chloro-1-(3,4-dimethoxyphenyl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF2O3/c1-15-7-4-3-6(5-8(7)16-2)9(14)10(11,12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGZOXSQDOTWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(F)(F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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